molecular formula C15H9F3N4O2S B13724496 N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid

N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid

Cat. No.: B13724496
M. Wt: 366.3 g/mol
InChI Key: STMPLNKBDZHXDH-UHFFFAOYSA-N
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Description

N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid is a complex organic compound that features a thiazole ring, a pyrimidine ring, and an aminobenzoic acid moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrimidine intermediates, followed by their coupling with 4-aminobenzoic acid.

    Thiazole Synthesis: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Pyrimidine Synthesis: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of β-ketoesters, aldehydes, and urea under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the synthesized thiazole and pyrimidine intermediates with 4-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole or pyrimidine derivatives.

    Substitution: Formation of substituted thiazole or pyrimidine derivatives.

Scientific Research Applications

N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and pyrimidine rings allow it to bind to active sites or allosteric sites on proteins, thereby modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir, which also contain thiazole rings and exhibit antimicrobial or antiviral activities.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil and trimethoprim, which are used as anticancer and antibacterial agents, respectively.

Uniqueness

N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid is unique due to the presence of both thiazole and pyrimidine rings, along with a trifluoromethyl group. This combination of structural features imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H9F3N4O2S

Molecular Weight

366.3 g/mol

IUPAC Name

4-[[4-(1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

InChI

InChI=1S/C15H9F3N4O2S/c16-15(17,18)11-7-10(12-19-5-6-25-12)21-14(22-11)20-9-3-1-8(2-4-9)13(23)24/h1-7H,(H,23,24)(H,20,21,22)

InChI Key

STMPLNKBDZHXDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC(=CC(=N2)C(F)(F)F)C3=NC=CS3

Origin of Product

United States

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